molecular formula C12H24N2O7 B1674161 Fructosyl-lysine CAS No. 21291-40-7

Fructosyl-lysine

Cat. No. B1674161
CAS RN: 21291-40-7
M. Wt: 308.33 g/mol
InChI Key: BFSYFTQDGRDJNV-AYHFEMFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fructosyl-lysine, also known as Fructoselysine, is an Amadori glycation product formed from the reaction of glucose and lysine by the Maillard reaction . It is the precursor to glucosepane, a lysine–arginine protein cross-link that can be an indicator in diabetes detection .


Synthesis Analysis

Fructosyl-lysine is an Amadori adduct of glucose to lysine. It breaks down into furosine on acid-catalysed hydrolysis . E. coli breaks it down using the enzymes fructoselysine-6-kinase and fructoselysine 6-phosphate deglycase into glucose 6-phosphate and lysine . Fructosyl peptide oxidases (FPOX) are deglycating enzymes that find application as key enzymatic components in diabetes monitoring devices .


Molecular Structure Analysis

Fructosyl-lysine has the molecular formula C12H24N2O7 . Its IUPAC name is (2 S )-2-amino-6- [ [ (3 S ,4 R ,5 R )-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid . The structure of a fructosyl-lysine molecule is shown in Figure 1 .


Chemical Reactions Analysis

Fructosyl-lysine is an Amadori adduct of glucose to lysine. It breaks down into furosine on acid-catalysed hydrolysis . E. coli breaks it down using the enzymes fructoselysine-6-kinase and fructoselysine 6-phosphate deglycase into glucose 6-phosphate and lysine .


Physical And Chemical Properties Analysis

Fructosyl-lysine has the molecular formula C12H24N2O7 and a molecular weight of 308.33 g/mol . It is a glyco-amino acid consisting of a D-fructosyl residue attached to the epsilon-amino group of L-lysine .

Scientific Research Applications

Chemistry and Bioassay Development

Chemistry of the Fructosamine Assay

The fructosamine assay, a method for assessing glycation levels in proteins, involves the study of the Amadori compound, N alpha-formyl-N epsilon-fructose-lysine (fFL). This compound serves as an analog for glycated lysine residues in proteins. Research has shown that D-glucosone is the primary carbohydrate oxidation product formed from Amadori compounds during the fructosamine assay. The findings highlight the chemical dynamics involved in the assay and its implications for clinical use, especially in monitoring diabetes management through the estimation of glycation of proteins (Baker, Zyzak, Thorpe, & Baynes, 1994).

Enzymatic Activity and Protein Glycation

Fructosyl Amino Acid Oxidase in Fungi

The enzyme fructosyl amino acid oxidase plays a critical role in determining glycated proteins in blood samples, particularly relevant for diabetic patients. This enzyme was found exclusively in certain fungi genera, showcasing different substrate specificities and offering insights into potential biomedical applications for managing diabetes (Yoshida, Sakai, Serata, Tani, & Kato, 1995).

Degradation of Glycated Proteins

Degradation of Non-Enzymatically Glycated Proteins

Studies on the degradation of fructosamines under physiological conditions have provided insights into the pathways through which glycated proteins break down into advanced glycation end products. This research has implications for understanding the biochemical pathways involved in aging and diabetes (Smith & Thornalley, 1992).

Novel Degradation Pathways

Novel Degradation Pathway of Glycated Amino Acids

Research into the enzymatic activities of certain soil bacteria has uncovered new pathways for the degradation of glycated amino acids into free fructosamine. This discovery has potential implications for developing therapeutic strategies targeting the accumulation of advanced glycation end products associated with various diseases (Gerhardinger, Marion, Rovner, Glomb, & Monnier, 1995).

Future Directions

Mass spectrometric analysis of glycated proteins has yet to find widespread use clinically. Future use in health screening, disease diagnosis and therapeutic monitoring, and drug and functional food development is expected .

properties

IUPAC Name

(2S)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O7/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15/h7,9-11,14-15,17-19H,1-6,13H2,(H,20,21)/t7-,9+,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSYFTQDGRDJNV-AYHFEMFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCC(=O)C(C(C(CO)O)O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045836
Record name Fructoselysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fructosyl-lysine

CAS RN

21291-40-7
Record name ε-Fructoselysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21291-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fructosyl-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021291407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fructoselysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FRUCTOSYLLYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2RDS6J0Y0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fructosyl-lysine
Reactant of Route 2
Fructosyl-lysine
Reactant of Route 3
Fructosyl-lysine
Reactant of Route 4
Fructosyl-lysine
Reactant of Route 5
Fructosyl-lysine
Reactant of Route 6
Fructosyl-lysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.